molecular formula C18H15N3O3 B2655476 2-(2,3-dioxo-4-phenyl-3,4-dihydropyrazin-1(2H)-yl)-N-phenylacetamide CAS No. 899213-26-4

2-(2,3-dioxo-4-phenyl-3,4-dihydropyrazin-1(2H)-yl)-N-phenylacetamide

Cat. No. B2655476
M. Wt: 321.336
InChI Key: QNCFMSRWTHRVNU-UHFFFAOYSA-N
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Description

The compound “2-(2,3-dioxo-4-phenyl-3,4-dihydropyrazin-1(2H)-yl)-N-phenylacetamide” is a versatile material used in scientific research1. Its unique structure allows for diverse applications, including drug synthesis, organic chemistry, and materials science1.



Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. However, it is used in scientific research, which suggests that its synthesis is likely known in the scientific community1.



Molecular Structure Analysis

The molecular structure of this compound is unique and allows for diverse applications in various fields such as drug synthesis, organic chemistry, and materials science1. The molecular formula of a similar compound is C20H19N3O32.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. However, given its use in scientific research, it is likely involved in various chemical reactions1.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the search results. However, its molecular formula is C20H19N3O32, which provides some insight into its chemical properties.


Scientific Research Applications

Antioxidant, Analgesic, and Anti-inflammatory Applications

A study focused on the synthesis of a related compound, 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, which showed significant DPPH radical scavenging activity, along with analgesic and anti-inflammatory activities. This compound was synthesized through a reaction involving 1-phenylpiperazine and 2-chloro-N-(pyrazin-2-yl)acetamide, indicating the potential of similar structures in developing pharmacologically active agents (Nayak et al., 2014).

Synthetic Chemistry and Medicinal Applications

Another research discussed the nickel-catalyzed formal aminocarbonylation of secondary benzyl chlorides with isocyanides to yield α-substituted phenylacetamide derivatives. This process highlights the synthetic versatility of phenylacetamide structures in drug molecules and natural products, demonstrating wide functional group tolerance and the potential for creating steric hindrance, which is challenging via palladium-catalyzed aminocarbonylation (Wang et al., 2020).

Crystal Structure and Characterization

The synthesis, crystal structure, and characterization of a compound closely related to the query, 2-Phenyl-N-(pyrazin-2-yl)acetamide, was detailed, showcasing its crystallization and structural analysis. The study provides insights into the molecular interactions and structural features of such compounds, which are crucial for understanding their physicochemical properties and potential applications (Nayak et al., 2014).

Antioxidant Activity of Novel Compounds

Research on novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides showed that these compounds possess moderate to significant radical scavenging activity. This indicates that structural elements similar to the query compound could be instrumental in designing antioxidants (Ahmad et al., 2012).

Coordination Complexes and Antioxidant Activity

A study on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, including antioxidant activity evaluation, revealed significant activity. This research underscores the potential of such compounds in coordination chemistry and their biological applications (Chkirate et al., 2019).

Safety And Hazards

The safety and hazards associated with this compound are not detailed in the search results. However, it is used in scientific research, which suggests that appropriate safety measures are taken when handling this compound1.


Future Directions

The future directions of research involving this compound are not specified in the search results. However, given its diverse applications in scientific research, it is likely that future research will continue to explore its potential uses1.


properties

IUPAC Name

2-(2,3-dioxo-4-phenylpyrazin-1-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c22-16(19-14-7-3-1-4-8-14)13-20-11-12-21(18(24)17(20)23)15-9-5-2-6-10-15/h1-12H,13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCFMSRWTHRVNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-dioxo-4-phenylpyrazin-1-yl)-N-phenylacetamide

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